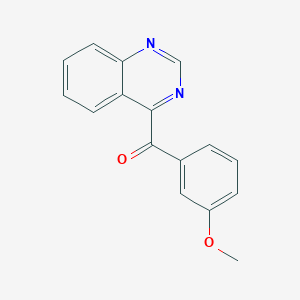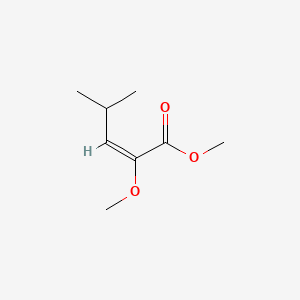
Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane: is an organoaluminum compound that features a unique structure with both alkyl and alkenyl groups attached to the aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane typically involves the reaction of aluminum trichloride with 2-methylpropyl and oct-7-en-1-yl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:
AlCl3+2C4H9MgCl+C8H15MgCl→Al(C4H9)2(C8H15)+3MgCl2
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane can undergo oxidation reactions, typically forming aluminum oxides and corresponding organic products.
Reduction: This compound can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls to alcohols.
Substitution: The alkyl and alkenyl groups attached to the aluminum can be substituted by other nucleophiles, leading to the formation of new organoaluminum compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Aluminum oxides and corresponding organic oxides.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New organoaluminum compounds with different organic groups.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its unique structure allows for selective activation of specific substrates.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential as drug delivery agents or in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a reagent in fine chemical synthesis.
Mécanisme D'action
The mechanism by which Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane exerts its effects is primarily through its ability to coordinate with and activate various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of reactive intermediates that can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum center.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to the aluminum center.
Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to a silicon center, showing similar reactivity in certain organic transformations.
Uniqueness: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane is unique due to its combination of alkyl and alkenyl groups, which provides distinct reactivity and selectivity in organic synthesis. This compound’s ability to participate in both reduction and substitution reactions makes it versatile for various applications.
Propriétés
Numéro CAS |
54542-95-9 |
|---|---|
Formule moléculaire |
C16H33Al |
Poids moléculaire |
252.41 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-oct-7-enylalumane |
InChI |
InChI=1S/C8H15.2C4H9.Al/c1-3-5-7-8-6-4-2;2*1-4(2)3;/h3H,1-2,4-8H2;2*4H,1H2,2-3H3; |
Clé InChI |
GMDSGSPTIDDIAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CCCCCCC=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


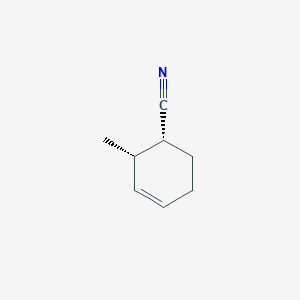

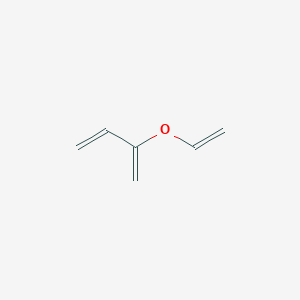
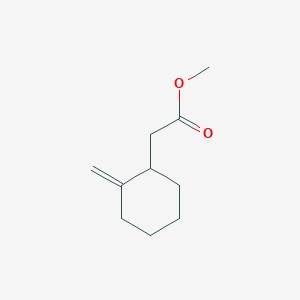
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
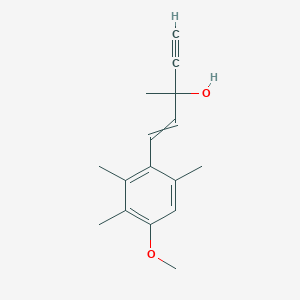
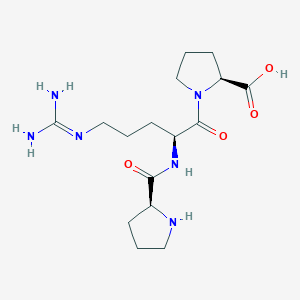
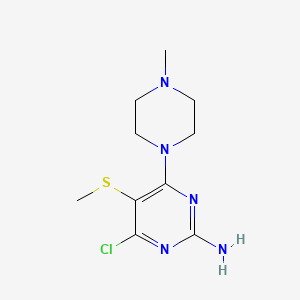
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)

